3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide
Description
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE is a complex organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include multiple tert-butyl groups and hydroxyl functionalities, contributing to its stability and reactivity.
Properties
Molecular Formula |
C28H44N2O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C28H44N2O5/c1-25(2,3)20-17-19(18-21(23(20)32)26(4,5)6)11-12-22(31)29-15-16-30-24(33)35-28(27(30,7)34)13-9-8-10-14-28/h17-18,32,34H,8-16H2,1-7H3,(H,29,31) |
InChI Key |
ZUTICAMNBRVSPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CCNC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 3,5-di-tert-butylphenol with appropriate reagents to introduce the hydroxyl group at the para position.
Amide Bond Formation: The hydroxyphenyl intermediate is then reacted with an appropriate amine derivative to form the amide bond, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Utilized as an additive in various industrial processes to enhance product stability and performance.
Mechanism of Action
The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE involves its interaction with molecular targets and pathways associated with oxidative stress. The compound’s hydroxyl groups play a crucial role in scavenging free radicals, thereby protecting cells and tissues from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONIC ACID: Known for its antioxidant properties.
3,5-DI-TERT-BUTYL-4-HYDROXYACETOPHENONE: Used in similar applications but with different structural features.
Uniqueness
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE stands out due to its unique combination of structural elements, which confer enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust performance under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
